molecular formula C26H21NO5 B11125205 1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11125205
M. Wt: 427.4 g/mol
InChI Key: PLVSHNDWAQZVEA-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 4-hydroxybenzaldehyde and 4-methoxyphenylacetic acid. The key steps may involve:

    Condensation reactions: to form intermediate compounds.

    Cyclization reactions: to form the chromeno[2,3-c]pyrrole core.

    Oxidation and reduction reactions: to achieve the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate the reactions.

    Solvent selection: to improve reaction efficiency.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological responses.

    Pathways: Influencing signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific functional groups and their arrangement, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C26H21NO5

Molecular Weight

427.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H21NO5/c1-31-19-12-6-16(7-13-19)14-15-27-23(17-8-10-18(28)11-9-17)22-24(29)20-4-2-3-5-21(20)32-25(22)26(27)30/h2-13,23,28H,14-15H2,1H3

InChI Key

PLVSHNDWAQZVEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O

Origin of Product

United States

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